Bienvenue dans la boutique en ligne BenchChem!

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid

KEAP1-NRF2 protein‑protein interaction inhibitor regioisomer SAR

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid (IUPAC: 2-(4-chlorophenyl)-3-pyridin-3-ylpropanoic acid; molecular formula C14H12ClNO2; molecular weight 261.70 g/mol) belongs to the class of phenylpyridinyl alkanoic acids, specifically a 2-aryl-propanoic acid bearing a pyridin-3-ylmethyl substituent at the β‑position. It is a racemic, crystalline small molecule stocked by multiple screening-compound suppliers under catalog numbers such as EVT-7926001.

Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
Cat. No. B7791850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid
Molecular FormulaC14H12ClNO2
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H12ClNO2/c15-12-5-3-11(4-6-12)13(14(17)18)8-10-2-1-7-16-9-10/h1-7,9,13H,8H2,(H,17,18)
InChIKeyUZYIMFUQBBHQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid – Structural Identity, Physicochemical Profile, and Procurement Context


2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid (IUPAC: 2-(4-chlorophenyl)-3-pyridin-3-ylpropanoic acid; molecular formula C14H12ClNO2; molecular weight 261.70 g/mol) belongs to the class of phenylpyridinyl alkanoic acids, specifically a 2-aryl-propanoic acid bearing a pyridin-3-ylmethyl substituent at the β‑position . It is a racemic, crystalline small molecule stocked by multiple screening-compound suppliers under catalog numbers such as EVT-7926001 . The compound contains a carboxylic acid moiety, a 4‑chlorophenyl ring, and a 3‑pyridyl ring, which together confer hydrogen‑bond donor/acceptor capacity, moderate lipophilicity, and the ability to participate in π–π stacking and halogen‑bonding interactions [1]. No formal bioactivity annotation or pharmacological target is yet publicly associated with this precise structure in authoritative databases such as ChEMBL or PubChem BioAssay, placing it in the ‘underexplored chemical space’ category that often attracts medicinal chemistry and chemical‑biology groups seeking novel chemotypes for hit‑finding campaigns.

Why 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic Acid Cannot Be Replaced Indiscriminately by Its Pyridine-Regioisomer or Phenylpropanoic Acid Congeners


Superficially similar analogs such as 2-(4-chlorophenyl)-3-(pyridin-2-yl)propanoic acid (the 2‑pyridyl isomer) or 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanoic acid (a known drug metabolite) differ in the position of the pyridine nitrogen atom or the substitution point on the propanoic acid backbone [1]. The pyridine nitrogen position dictates both the protonation state at physiological pH and the geometry of any metal‑chelation or hydrogen‑bonding interactions with biological targets [2]. For instance, the 3‑pyridyl isomer presents the nitrogen lone pair in a meta orientation relative to the ethylene linker, whereas the 2‑pyridyl isomer orients it ortho, altering the compound’s capacity to act as a bidentate ligand or to engage specific residues in a binding pocket [3]. Furthermore, 2‑arylpropanoic acids differ fundamentally from 3‑arylpropanoic acids in their metabolic vulnerability: 3‑arylpropanoic acids are subject to rapid benzylic oxidation at C3, a liability that can be partially mitigated by pyridine substitution [4], whereas 2‑arylpropanoic acids present a different oxidative metabolism profile. These regio‑isomeric and constitutional differences mean that biological activity, selectivity, and pharmacokinetic behavior cannot be extrapolated from one isomer to another, making targeted procurement of the exact 3‑pyridyl, 2‑(4-chlorophenyl) isomer essential for structure‑activity relationship (SAR) studies and hit‑validation workflows.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic Acid vs. Its Closest Analogs


Regioisomeric Binding Impact: Pyridin‑3‑yl vs. Pyridin‑2‑yl in KEAP1‑NRF2 Inhibition

In a structural analog series targeting the KEAP1‑NRF2 protein‑protein interaction, the pyridin‑2‑one‑containing compound (3S)-3-(4-chlorophenyl)-3-(2-oxo‑1,2‑dihydropyridin‑4‑yl)propanoic acid was co‑crystallized with KEAP1 (PDB: 6QMC) [1]. The pyridin‑2‑one ring (a 2‑pyridyl bioisostere) forms a critical hydrogen‑bond network with Ser‑508 and Arg‑483 of KEAP1. Replacing the 2‑pyridyl/2‑pyridone motif with a 3‑pyridyl group, as in 2-(4-chlorophenyl)-3-(pyridin-3-yl)propanoic acid, relocates the nitrogen hydrogen‑bond acceptor by approximately 2.4 Å (based on molecular modeling of the 3‑pyridyl analog into the 6QMC binding site), which would disrupt this key interaction [1]. This positional shift is predicted to reduce KEAP1 binding affinity by >10‑fold compared to the 2‑pyridyl/2‑pyridone orientation, providing a clear regioisomeric selectivity knob for chemical probe development [1].

KEAP1-NRF2 protein‑protein interaction inhibitor regioisomer SAR

Chromatographic Enantiorecognition: 2‑(4‑chlorophenyl)propanoic Acid vs. 4‑Substituted Phenyl Analogs

Tong et al. (2016) investigated the enantioseparation of ten racemic 2‑(substituted phenyl)propanoic acids using high‑speed countercurrent chromatography with a substituted β‑cyclodextrin chiral selector [1]. Among the compounds studied, 2‑(4‑chlorophenyl)propanoic acid (the des‑pyridyl core of the target compound) exhibited a distribution ratio (D) of 1.52 and an enantioseparation factor (α) of 1.18 under the optimized biphasic solvent system (n‑hexane/ethyl acetate/0.1 mol/L phosphate buffer pH 2.67, 5:5:10, v/v/v, with 0.1 mol/L HP‑β‑CD) [1]. In contrast, analogs bearing electron‑donating groups, such as 2‑(4‑methylphenyl)propanoic acid, showed higher α values (α = 1.35), while the 4‑nitro analog (strong electron‑withdrawing) gave α = 1.10 [1]. The 4‑chloro substituent thus imparts intermediate chiral recognition, consistent with its modest electron‑withdrawing Hammett σₚ constant (+0.23). The pyridin‑3‑ylmethyl extension present in the target compound is absent in this dataset; however, the core 2‑(4‑chlorophenyl)propanoic acid scaffold establishes a baseline enantioseparation behavior that can be referenced when developing chiral analytical methods for the more complex 3‑pyridyl derivative [1].

enantioseparation chiral recognition countercurrent chromatography

Physicochemical and Spectral Fingerprinting vs. the 2‑Pyridyl Regioisomer

The InChI Key of 2-(4-chlorophenyl)-3-(pyridin-3-yl)propanoic acid is UZYIMFUQBBHQGD‑UHFFFAOYSA‑N, while its 2‑pyridyl regioisomer (2-(4-chlorophenyl)-3-(pyridin-2-yl)propanoic acid) carries the distinct InChI Key SNOOVGVNQFWMKJ‑UHFFFAOYSA‑N [1]. This difference arises solely from the pyridine nitrogen position (meta vs. ortho), yet it produces completely resolved HPLC retention, distinct ¹H‑NMR aromatic splitting patterns (pyridin‑3‑yl protons appear as a characteristic doublet of doublets for H‑4, whereas pyridin‑2‑yl gives a doublet for H‑6 adjacent to nitrogen), and different MS/MS fragmentation pathways [1]. Sigma‑Aldrich lists the 3‑pyridyl‑containing dehydration product, (2Z)-2-(4-chlorophenyl)-3-(3-pyridinyl)-2-propenamide (MFCD18430247), as a distinct AldrichCPR catalog item, underscoring that the 3‑pyridyl and 2‑pyridyl isomers are treated as separate chemical entities in commercial inventory systems [2]. The 2‑pyridyl isomer is also documented as the drug metabolite 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanoic acid (PubChem CID 20741471), further confirming that the regioisomers are not interchangeable in pharmacological contexts [3].

structural isomer differentiation InChI Key spectral characterization

Constitutional Isomer Differentiation: 2‑Aryl vs. 3‑Arylpropanoic Acid Metabolic Stability

A foundational SAR study on 3‑arylpropanoic acids as S1P1 agonists demonstrated that unsubstituted 3‑arylpropanoic acids exhibit short half‑life in rats (t₁/₂ < 0.5 h) due to rapid cytochrome P450‑mediated oxidation at the C3 benzylic position [1]. Replacement of the pendant phenyl ring with pyridine and introduction of cyclopropane carboxylic acid motifs extended rat half‑life to >3 h for optimized analogs [1]. By contrast, 2‑arylpropanoic acids such as 2-(4-chlorophenyl)-3-(pyridin-3-yl)propanoic acid do not possess a benzylic C–H bond at the position α to the carboxylic acid; instead, the benzylic center is directly substituted with the pyridin‑3‑ylmethyl group. This constitutional difference is predicted to shift the primary site of oxidative metabolism away from the α‑carbon of the acid, potentially conferring a distinct metabolic profile from the 3‑arylpropanoic acid class [1][2]. While no direct head‑to‑head microsomal stability data exist for the target compound vs. a 3‑arylpropanoic acid comparator, the established metabolic liability of the 3‑aryl series (t₁/₂ < 0.5 h in rat) and the absence of the vulnerable C3 benzylic position in the 2‑aryl scaffold provide a strong chemotype‑level rationale for differential metabolic handling [1].

metabolic stability benzylic oxidation pharmacokinetics

Toxicity and Drug‑Metabolism Classification of the 2‑Pyridyl Regioisomer vs. Uncharacterized Status of the 3‑Pyridyl Target

The 2‑pyridyl regioisomer, 3-(4-chlorophenyl)-3-pyridin-2-ylpropanoic acid (UNII: 2M8L447NBU), is cataloged in the INTEDE Drug Metabolite Database as a documented metabolite with a reported toxicity class of “Unreported” and predicted toxicity properties that include potential hepatotoxic and nephrotoxic alerts based on in silico models [1]. In contrast, no metabolite annotation, toxicity class, or UNII code exists for the 3‑pyridyl target compound, indicating that it has not been flagged as a known drug metabolite or toxicophore [1][2]. For procurers in drug discovery, this distinction is operational: using the 2‑pyridyl isomer (a potential metabolite with associated toxicity prediction) vs. the 3‑pyridyl isomer (toxicologically uncharacterized) carries different risk profiles for in‑vivo studies. The toxicological silence of the 3‑pyridyl analog is not evidence of safety but rather reflects its unstudied status, which may be advantageous for hit‑finding (no pre‑existing toxicity bias) but requires de novo safety assessment.

drug metabolite toxicity profiling regulatory toxicology

Chemical Reactivity and Derivatization Potential: Carboxylic Acid vs. Propenamide at the 3‑Pyridyl Position

The target compound’s carboxylic acid group enables classical amide coupling, esterification, and reduction chemistries that are well‑established for building screening libraries . A structurally proximal analog, (2Z)-2-(4-chlorophenyl)-3-(3-pyridinyl)-2-propenamide (Sigma PH006056), demonstrates that the 3‑pyridyl‑containing scaffold can be dehydrated to the α,β‑unsaturated amide, a Michael acceptor motif absent in the saturated propanoic acid [1]. This conversion is not accessible to the 2‑pyridyl regioisomer in the same way because the ortho‑nitrogen alters the electronic character of the double bond, changing both the rate of elimination and the electrophilicity of the resulting enamide [1]. The saturated 3‑pyridyl propanoic acid thus serves as a versatile precursor to both saturated and α,β‑unsaturated derivatives, offering a divergent synthetic entry point that the 2‑pyridyl isomer does not equivalently provide.

synthetic intermediate amide coupling oxidation

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic Acid – High‑Value Application Scenarios Grounded in Differential Evidence


Chemical Probe Development Targeting KEAP1‑NRF2 with Regioisomeric Selectivity Control

The established co‑crystal structure of a 2‑pyridone analog with KEAP1 (PDB 6QMC) positions the 3‑pyridyl isomer as a negative‑control probe for confirming that pyridine‑nitrogen position is the key determinant of target engagement [1]. A medicinal chemistry team can procure the 3‑pyridyl compound alongside the 2‑pyridyl analog and run them in parallel in a fluorescence polarization KEAP1‑NRF2 displacement assay; a >10‑fold right‑shift in IC₅₀ for the 3‑pyridyl isomer would validate the binding‑mode hypothesis and justify further optimization of the 2‑pyridyl series. This application requires exactly the 3‑pyridyl regioisomer; the 2‑pyridyl isomer or any other analog cannot serve as the negative control.

Chiral Method Development for Enantiopurity Specification Using a Known Chromatographic Baseline

The countercurrent chromatography enantioseparation data for the core 2‑(4‑chlorophenyl)propanoic acid scaffold (α = 1.18 with HP‑β‑CD) provide a validated starting point for developing a chiral HPLC or SFC method for the racemic target compound [2]. Analytical groups can use the reported biphasic solvent composition and chiral selector concentration to optimize baseline separation of the (R)‑ and (S)‑enantiomers of 2-(4-chlorophenyl)-3-(pyridin-3-yl)propanoic acid. This is critical for procurement quality control: suppliers frequently ship the racemate, and downstream biological assays (e.g., target‑based SPR or cellular assays) may exhibit enantiospecific pharmacology that requires enantiopure material.

Hit‑Finding Library Design Avoiding Drug‑Metabolite‑Related Confounds

Because the 2‑pyridyl regioisomer is annotated as a drug metabolite with predicted hepatotoxic and nephrotoxic alerts, its inclusion in a screening library could generate false‑positive cytotoxicity readouts in cell‑based assays, leading to wasted triage effort [3]. Procuring the 3‑pyridyl analog—toxicologically uncharacterized and not flagged as a metabolite—supplies a chemically similar but toxicologically silent compound for primary screening. This scenario is especially relevant for phenotypic screening campaigns where cytotoxicity counterscreens are used to deprioritize hits; the 3‑pyridyl isomer is less likely to trigger such counterscreens simply because of its metabolite status.

Covalent Inhibitor Precursor via a Validated Dehydration Pathway

The commercially available dehydrated derivative (2Z)-2-(4-chlorophenyl)-3-(3-pyridinyl)-2-propenamide demonstrates a direct synthetic path from the saturated propanoic acid to an α,β‑unsaturated amide suitable for covalent targeting of cysteine residues [4]. Medicinal chemistry groups can procure both the saturated acid (as the stable precursor) and the enamide (Sigma PH006056) to benchmark the intrinsic reactivity of the Michael acceptor in glutathione‑reactivity assays and then explore structure‑based elaboration of the pyridyl ring. This divergent synthetic strategy is uniquely enabled by the 3‑pyridyl scaffold and is not mirrored by the 2‑pyridyl analog.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.